3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Overview
Description
3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an acetyl group at the third position, a keto group at the second position, and a carboxylic acid group at the fourth position. The quinoline core structure is known for its diverse biological activities and is widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoylacetate with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The acetyl and carboxylic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the acetyl and carboxylic acid groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which may have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the acetyl group at the third position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)9-10(12(16)17)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDZYNOJQCZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331130 | |
Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84443-15-2 | |
Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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